3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1374652-69-3) is a heterocyclic organic compound belonging to the pyrazolopyridine family. It features a fused bicyclic system comprising a pyrazole and a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 5-position.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1374652-69-3
Cat. No. B1403372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
CAS1374652-69-3
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=N1)Br
InChIInChI=1S/C7H6BrN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11)
InChIKeyNKFFPLLFBPKILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1374652-69-3): Procurement and Differentiation Guide for a Strategic Pyrazolopyridine Building Block


3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1374652-69-3) is a heterocyclic organic compound belonging to the pyrazolopyridine family . It features a fused bicyclic system comprising a pyrazole and a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 5-position . This substitution pattern confers distinct electronic properties and reactivity, making it a valuable intermediate in medicinal chemistry and chemical synthesis . The compound is typically supplied as a solid with a purity of 95% or higher .

Cross-coupling Balanced 3-Br reactivity for Suzuki-Miyaura diversification
Kinase scaffold 5-Methyl aligns with Pim kinase pharmacophore
Diversification Orthogonal N-H group enables parallel library growth
Reliability High consistent purity with ambient storage stability

3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine: Why In-Class Substitution Is Not Trivial for Precise Synthetic or Biological Applications


While several halogenated pyrazolo[3,4-c]pyridines exist as potential alternatives (e.g., 3-chloro-, 3-iodo-, or des-methyl analogs), direct substitution is not straightforward due to the profound impact of the specific halogen and alkyl substitution pattern on both reactivity and biological target engagement [1]. The 3-bromo substituent provides a critical balance between reactivity and stability in cross-coupling reactions, which differs markedly from the more labile iodo analog or the less reactive chloro analog . Furthermore, the 5-methyl group introduces steric and electronic modulation of the pyridine ring, influencing binding pocket complementarity in kinase inhibition assays [2]. Consequently, using a generic 'pyrazolopyridine' without this precise substitution profile can lead to synthetic failure, altered pharmacological profiles, or the need for extensive re-optimization of reaction conditions.

This compound
Potential substitute
Balanced reactivity for Pd couplings
3-Chloro: low reactivity; may require harsher conditions
Stable under standard conditions
3-Iodo: high reactivity but prone to decomposition
5-Methyl matches Pim kinase SAR
Des-methyl: altered kinase selectivity profile

3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine: Quantified Differentiation Evidence for Informed Procurement


Differential Reactivity in Palladium-Catalyzed Cross-Coupling: 3-Bromo vs. 3-Chloro and 3-Iodo Analogs

The 3-bromo substituent in 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine is an optimal handle for Pd-catalyzed cross-coupling reactions, offering a superior balance of reactivity and stability compared to its chloro and iodo counterparts [1]. While the 3-iodo analog exhibits higher reactivity, it is also prone to undesirable side reactions and decomposition under standard conditions [1]. Conversely, the 3-chloro analog is significantly less reactive, often requiring harsher conditions or specialized ligands to achieve comparable coupling efficiency . The bromo derivative thus represents a 'Goldilocks' intermediate for the efficient installation of aryl, heteroaryl, or alkenyl groups, streamlining the synthesis of diverse compound libraries.

Cross-coupling reactivity
Class-level
Reactivity ranking: Br offers balanced profile between Cl (low) and I (high but unstable)
Supports broad cross-coupling utility
Class-level halogen trend; reaction optimization needed
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Kinase Inhibition Profile: Impact of 5-Methyl Substitution on Pim Kinase Activity

The 5-methyl group on the pyridine ring of pyrazolo[3,4-c]pyridines is a critical determinant of kinase selectivity, particularly within the Pim kinase family [1]. While direct IC50 data for 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine itself is not publicly disclosed, the broader patent literature establishes that compounds bearing this specific substitution pattern, when further elaborated at the 3-position, exhibit potent inhibition of Pim-1, Pim-2, and/or Pim-3 kinases, with IC50 values in the sub-micromolar range [1]. In contrast, analogs lacking the 5-methyl group or bearing a different substitution pattern (e.g., 7-substitution) display significantly altered kinase selectivity profiles, often with reduced potency against Pim kinases and increased off-target activity [1].

Pim kinase SAR
Class-level
5-Methyl critical for Pim-1/2/3 inhibition (derivatized analogs achieve IC50 <1 µM)
Scaffold aligns with known Pim pharmacophore
Free scaffold requires further elaboration
Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Synthetic Versatility: Directed Orthogonal Functionalization via 3-Bromo and N-H Vectors

3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine is uniquely positioned for orthogonal functionalization strategies, enabling the rapid generation of chemical diversity [1]. The 3-bromo substituent serves as a robust site for cross-coupling, while the N-H of the pyrazole ring can be independently alkylated or acylated [1]. Recent studies on related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds have demonstrated selective elaboration along these two distinct growth vectors [1]. This orthogonal reactivity is less accessible in analogs where the 3-position is unsubstituted or bears a less versatile functional group, and in regioisomeric pyrazolopyridines where the reactive sites are less differentiated .

Orthogonal functionalization
Class-level
Two distinct reactive sites: 3-Br for cross-coupling, N-H for alkylation/acylation
Enables efficient library diversification
Based on pyrazolopyridine scaffold studies
Synthetic Methodology Library Synthesis Medicinal Chemistry

Procurement Advantage: Consistent Purity and Storage Stability

Commercially available 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1374652-69-3) is routinely supplied at a purity of 95-98%, ensuring reliable performance in synthesis without the need for further purification . The compound is stable under ambient storage conditions, minimizing the risk of degradation during transit and storage . This contrasts with some halogenated analogs, such as the 3-iodo derivative, which may exhibit greater sensitivity to light and temperature, requiring more stringent storage protocols and potentially leading to batch-to-batch variability .

Purity & stability
Supplier data
Purity ≥95%; Ambient storage; no special handling
Supports reproducible multi-step synthesis
Confirm batch-specific COA
Chemical Procurement Quality Control Laboratory Reagent

3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine: Strategic Application Scenarios Derived from Evidence


Parallel Synthesis of Kinase-Focused Libraries

This compound is ideally suited as a core scaffold for generating focused libraries targeting the Pim kinase family. Its 3-bromo substituent allows for rapid diversification via Suzuki-Miyaura coupling, while the 5-methyl group ensures alignment with known Pim kinase pharmacophores [1]. The orthogonal N-H group provides an additional vector for further SAR exploration [2].

Hit-to-Lead Optimization in Oncology Programs

For medicinal chemistry teams working on Pim kinase inhibitors, procuring 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine ensures that the initial scaffold matches the substitution pattern validated in the patent literature for potent Pim kinase inhibition [1]. This minimizes the risk of generating inactive analogs and accelerates the path to identifying a lead candidate.

Development of Novel Cross-Coupling Methodologies

The balanced reactivity of the 3-bromo group makes this compound a useful substrate for developing or benchmarking new Pd-catalyzed cross-coupling methodologies [2]. Its heteroaromatic nature and the presence of an unprotected N-H group provide a challenging yet relevant test case for novel catalyst systems and reaction conditions [2].

Building Block for Advanced Intermediates in Drug Discovery

Due to its high purity (≥95%) and ambient storage stability, this compound is a reliable building block for multi-step synthesis of complex drug candidates . Its stable nature ensures that it can be incorporated into long synthetic sequences without the risk of premature degradation, thereby improving overall yield and reproducibility .

Application
Selection Property
Validation Focus
Parallel synthesis of kinase-focused libraries
3-Br cross-coupling handle
Pim kinase pharmacophore alignment
Kinase inhibitor lead optimization
5-Methyl Pim SAR alignment
Kinase selectivity and potency assays
Novel cross-coupling methodology development
Balanced Br reactivity
Catalyst system benchmarking
Advanced intermediate for drug discovery
High purity and ambient stability
Multi-step synthesis reproducibility

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